molecular formula C11H9F3N4O2 B2398266 N-methyl-4-nitro-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine CAS No. 321533-61-3

N-methyl-4-nitro-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine

Cat. No.: B2398266
CAS No.: 321533-61-3
M. Wt: 286.214
InChI Key: RLBGHGRMAHSYQM-UHFFFAOYSA-N
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Description

N-methyl-4-nitro-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine is a complex organic compound that features a pyrazole ring substituted with a nitro group, a trifluoromethyl group, and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-nitro-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a base.

    Methylation: The final step involves the methylation of the amine group using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-nitro-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like sodium hydride or organolithium compounds.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-methyl-4-nitro-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: Used in the development of advanced materials due to its unique electronic properties.

    Industrial Chemistry: Employed as an intermediate in the synthesis of agrochemicals and other industrially relevant compounds.

Comparison with Similar Compounds

Similar Compounds

    Flutamide: 2-Methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide, used as an anti-androgen drug.

    Sorafenib: 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide, used in cancer treatment.

Uniqueness

N-methyl-4-nitro-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct electronic and steric properties

Properties

IUPAC Name

N-methyl-4-nitro-2-[4-(trifluoromethyl)phenyl]pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N4O2/c1-15-10-9(18(19)20)6-16-17(10)8-4-2-7(3-5-8)11(12,13)14/h2-6,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLBGHGRMAHSYQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=NN1C2=CC=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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